![molecular formula C34H32N4O4Sn B088289 3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid CAS No. 14325-05-4](/img/structure/B88289.png)
3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The study of complex macrocyclic compounds, such as the one , often involves detailed analysis to understand their structure, synthesis, and properties. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry, materials science, and as ligands in coordination chemistry.
Synthesis Analysis
The synthesis of complex macrocyclic compounds typically involves multi-step synthetic pathways. For example, Nguyen et al. (2017) studied the crystal structure of a macrocyclic compound obtained by Petrenko–Kritchenko condensation, indicating the importance of X-ray structural analysis in confirming the synthesis of such compounds (Nguyen et al., 2017).
Molecular Structure Analysis
The molecular structure of complex compounds is crucial for understanding their properties and potential applications. X-ray crystallography is a common technique used for this purpose. For instance, Ishida et al. (2003) used X-ray crystallographic analysis to determine the characteristic bishomoaromatic structure of a novel compound (Ishida et al., 2003).
Chemical Reactions and Properties
The reactivity and chemical behavior of macrocyclic compounds are studied through various chemical reactions. For example, Hartmann et al. (1994) synthesized inhibitors of mycolic acid biosynthesis, showcasing the chemical functionality and potential applications of synthesized compounds (Hartmann et al., 1994).
Physical Properties Analysis
The physical properties of macrocyclic compounds, including solubility, thermal stability, and crystallinity, are essential for their practical application. Faghihi et al. (2010) synthesized photosensitive and optically active poly(amide–imide)s, highlighting the significance of inherent viscosity, specific rotation, and UV-vis spectroscopy in evaluating physical properties (Faghihi et al., 2010).
Chemical Properties Analysis
The chemical properties of macrocyclic compounds, such as reactivity towards other chemicals, stability, and functional group behavior, are critical for their functional application. The synthesis and characterization of compounds with specific inhibitory functions against biological targets illustrate the targeted chemical property analysis (Hartmann et al., 1994).
科学研究应用
Synthesis and Structural Studies
Macrocyclic and Polycyclic Compound Synthesis : The compound has relevance in the synthesis of macrocyclic and polycyclic compounds. For instance, the synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate and related analogs, which are possible inhibitors of mycolic acid biosynthesis, demonstrate its utility in complex chemical synthesis (Hartmann et al., 1994).
Crystal Structure Analysis : Studies involving the crystal structure of similar complex organic compounds, like 22,24,25-trimethyl-8,11,14-trioxa-25-azatetracyclo[19.3.1.02,7.015,20]pentacosa-2,4,6,15(20),16,18-hexaen-23-one, offer insights into the molecular architecture and potential applications in materials science and nanotechnology (Nguyen et al., 2017).
Chemical Reaction Studies
Reactive Extraction and Chemical Conversion : Research into the reactive extraction of monocarboxylic acids, including studies on compounds like ethanoic, propanoic, and butanoic acids, showcases the compound's potential in pharmaceutical and chemical industries. This includes its use in facilitating extraction processes and chemical transformations (Kumar et al., 2010).
Organometallic Chemistry : The synthesis and application of organometallic compounds, such as those for creating analogues of antibiotics, provide another area of application. For example, planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives have been synthesized for potential use in medicinal organometallic chemistry (Patra et al., 2012).
Application in Dye-Sensitized Solar Cells
- Light Harvesting and Energy Conversion : The compound has implications in the field of renewable energy, particularly in the development of dye-sensitized solar cells. Research on similar zinc metalloporphyrins for the conversion of sunlight into electricity is an example of how such complex organic compounds can be utilized in green energy technologies (Wang et al., 2005).
属性
CAS 编号 |
14325-05-4 |
|---|---|
产品名称 |
3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid |
分子式 |
C34H32N4O4Sn |
分子量 |
679.4 g/mol |
IUPAC 名称 |
3-[20-(2-carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid |
InChI |
InChI=1S/C34H32N4O4.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42);/q-4;+4 |
InChI 键 |
HDGCWLZQBOZSGG-UHEVNVKKSA-J |
SMILES |
CC1=C(C2=CC3=C(C(=C4N3[Sn]56N2C1=CC7=C(C(=C(N75)C=C8N6C(=C4)C(=C8C=C)C)C)C=C)C)CCC(=O)O)CCC(=O)O |
规范 SMILES |
CC1=C(C2=CC3=C(C(=C4N3[Sn]56N2C1=CC7=C(C(=C(N75)C=C8N6C(=C4)C(=C8C=C)C)C)C=C)C)CCC(=O)O)CCC(=O)O |
外观 |
A crystalline solid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-[(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B88207.png)
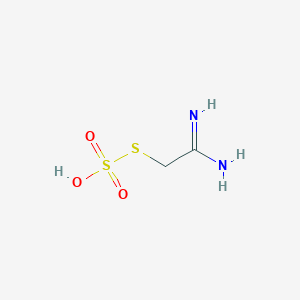
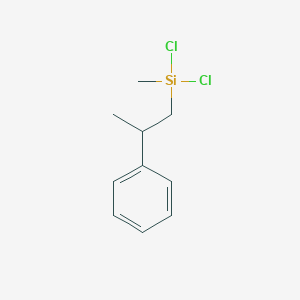
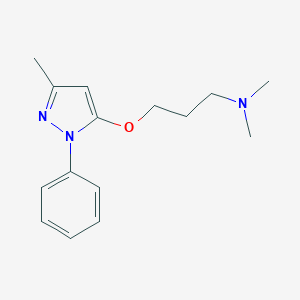
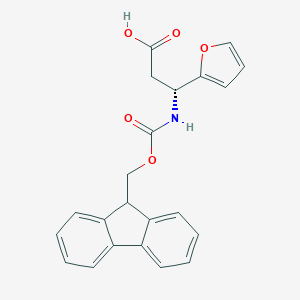
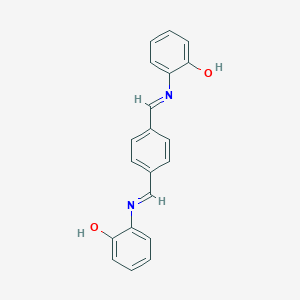
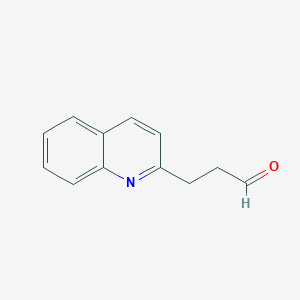
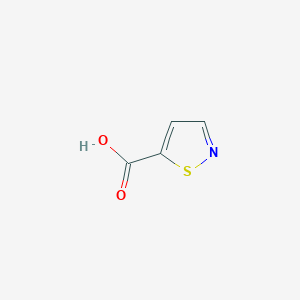
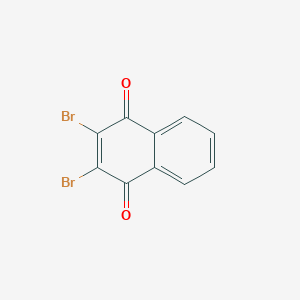
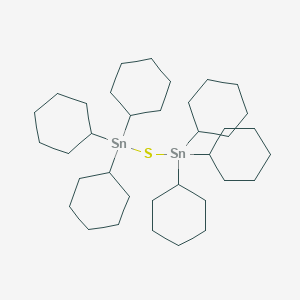
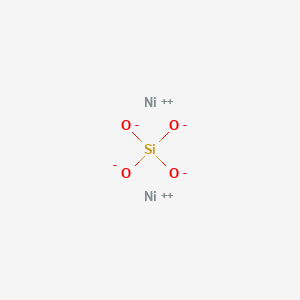
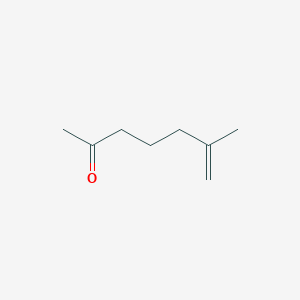
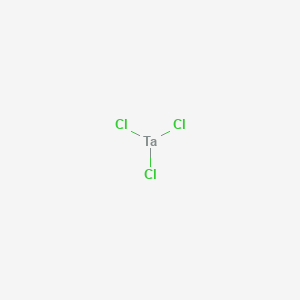
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B88245.png)